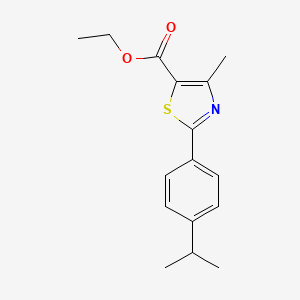

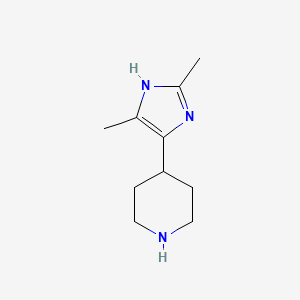

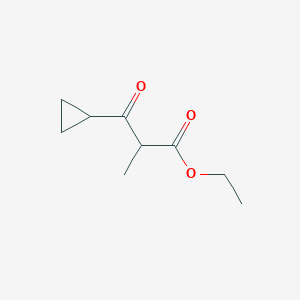

![molecular formula C16H14N2O2 B1629373 (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid CAS No. 365213-66-7](/img/structure/B1629373.png)

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

Overview

Description

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid is a chemical compound that has been studied for its potential use in scientific research. It is a member of the imidazo[1,2-a]pyridine family of compounds, which are known to have a wide range of biological activities.

Scientific Research Applications

Synthesis and Biological Activity : One study focuses on synthesizing a group of methyl-substituted imidazo[1,2-a]pyridine-3-acetic acids. These compounds were tested for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, comparing their results with similar compounds (Abignente et al., 1986).

Catalytic Applications : Another paper describes the direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates using a palladium-phosphine complex. This process shows excellent regioselectivity and can be applied to a wide range of aryl sulfonates (Choy et al., 2015).

One-Pot Synthesis Techniques : Research on one-pot synthesis methods for imidazo[1,5-a]pyridines has been reported, allowing the introduction of various substituents at specific positions of the imidazo[1,5-a]pyridine structure (Crawforth & Paoletti, 2009).

Optical Properties and Applications : A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized through one-pot, three-component condensation demonstrated their significant Stokes' shift range and quantum yields. These properties make them suitable for applications in luminescent materials (Volpi et al., 2017).

Antiviral Activity : Compounds structurally related to imidazo[1,2-a]pyridines have been designed and tested as antirhinovirus agents. The synthesis process involves stereospecific steps, leading to compounds with potential antiviral applications (Hamdouchi et al., 1999).

Green Chemistry Synthesis : The synthesis of pyranopyrazole derivatives using acetic acid functionalized pyridinium salt as a reusable catalyst represents an efficient, green chemistry approach. This showcases the potential of imidazo[1,2-a]pyridine derivatives in sustainable chemical processes (Moosavi‐Zare et al., 2016).

Antiprotozoal Agents : Imidazo[1,2-a]pyridines and related compounds have been investigated for their potential as antiprotozoal agents. The synthesis of these compounds involves several steps, including brominations and condensation reactions, leading to new diamidines with strong DNA affinities and significant in vitro and in vivo activities against certain protozoal infections (Ismail et al., 2004).

Photophysical Investigation as Membrane Probes : A study on imidazo[1,5-a]pyridine-based fluorophores highlighted their suitability as cell membrane probes due to their compact shape and photophysical properties. These probes were successful in intercalating into the lipid bilayer of liposomes, demonstrating potential applications in monitoring cellular health and biochemical pathways (Renno et al., 2022).

Mechanism of Action

Target of Action

The primary targets of (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid are γ-aminobutyric acid (GABA) receptors . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound interacts with its targets by binding to GABA receptors, similar to classical benzodiazepine tranquilizers . This binding results in an increase in the frequency of chloride channel opening, leading to hyperpolarization of the neuron and inhibition of the firing rate .

Biochemical Pathways

The affected biochemical pathway is the GABAergic system. The downstream effects include the inhibition of neuronal excitability and reduction of the firing rate, which can lead to sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Pharmacokinetics

Similar compounds like zolpidem are known to have good oral bioavailability and are metabolized primarily in the liver .

Result of Action

The molecular and cellular effects of the compound’s action include the hyperpolarization of neurons and the inhibition of neuronal firing. This leads to a decrease in neuronal excitability, which can result in sedative, hypnotic, anxiolytic, and muscle relaxant effects .

properties

IUPAC Name |

2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-7-8-14-17-16(12-5-3-2-4-6-12)13(9-15(19)20)18(14)10-11/h2-8,10H,9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGFNCNTUBEJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2CC(=O)O)C3=CC=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640528 | |

| Record name | (6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365213-66-7 | |

| Record name | (6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

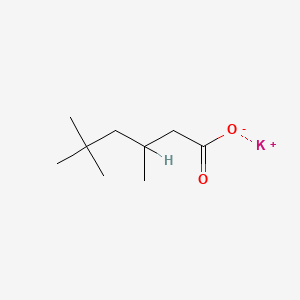

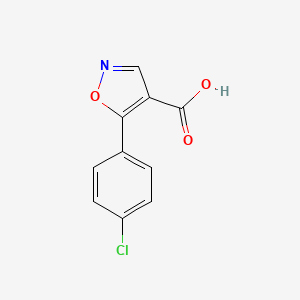

![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)

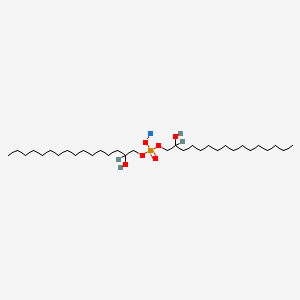

![4-[(5-Butyldodecan-5-YL)oxy]-3-hydroxy-4-oxobutanoate](/img/structure/B1629307.png)

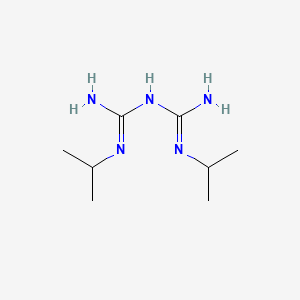

![7,9-Dimethylspiro[5.5]undecan-3-one](/img/structure/B1629309.png)